N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and a pyrrolidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of Benzodioxole Moiety: The benzodioxole ring is synthesized by cyclizing catechol with dichloromethane under basic conditions.
Chloromethylation: The benzodioxole is then chloromethylated using formaldehyde and hydrochloric acid.
Coupling with Chlorophenyl Group: The chloromethylated benzodioxole is coupled with a chlorophenyl group through a nucleophilic substitution reaction.
Formation of Pyrrolidine Carboxamide: The final step involves the formation of the pyrrolidine carboxamide structure through a series of amide bond formations and cyclizations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole Derivatives: Various benzodioxole derivatives have been evaluated for their biological activities, including COX inhibition and cytotoxicity.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-OXOPYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as an anticancer agent and its ability to interact with multiple molecular targets make it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C26H23ClN2O5 |
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Molecular Weight |
478.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H23ClN2O5/c27-22-4-2-1-3-18(22)15-32-21-8-6-20(7-9-21)29-14-19(12-25(29)30)26(31)28-13-17-5-10-23-24(11-17)34-16-33-23/h1-11,19H,12-16H2,(H,28,31) |
InChI Key |
IZTQEWCKHKZHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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